Fmoc-D-phenylalanine

Catalog No.
S1768455
CAS No.
86123-10-6
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-phenylalanine

CAS Number

86123-10-6

Product Name

Fmoc-D-phenylalanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

SJVFAHZPLIXNDH-JOCHJYFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-D-phenylalanine;Fmoc-D-Phe-OH;86123-10-6;N-Fmoc-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoicacid;CHEMBL348015;MFCD00062955;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-D-PHENYLALANINE;fmoc-d-phe;AC1LJQNI;PubChem10030;KSC496O5B;47378_ALDRICH;SCHEMBL118169;AC1Q719T;47378_FLUKA;CTK3J6750;MolPort-003-934-090;SJVFAHZPLIXNDH-JOCHJYFZSA-N;ZINC4389106;N-ALPHA-FMOC-D-PHENYLALANINE;ANW-38280;BDBM50121969;CF-194

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

  • Building Block for Peptides: Fmoc-D-Phe acts as a crucial building block for the construction of peptides containing D-amino acids. These peptides can have unique properties compared to their L- counterparts, making them valuable for various research applications [].
  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-D-Phe is employed in SPPS, a technique for efficiently synthesizing peptides. The Fmoc group protects the amino group of D-phenylalanine during chain elongation and is selectively removed to allow further peptide bond formation [].

Research Applications of D-Peptides:

  • Development of Therapeutic Drugs: D-peptides can exhibit improved stability and resistance to enzymatic degradation compared to L-peptides. This makes them attractive candidates for drug development, particularly in areas like anti-cancer and antimicrobial therapies [].
  • Study of Protein-Protein Interactions: D-peptides can be used as probes to investigate protein-protein interactions due to their ability to bind to specific protein targets with high affinity [].

Other Research Applications:

  • Development of Novel Materials: Fmoc-D-Phe can be incorporated into the design of functional materials with specific properties, such as self-assembling structures or biocompatible scaffolds [].
  • Study of Enzyme Function: D-peptides can be employed to study the enantioselectivity of enzymes, providing insights into their catalytic mechanisms [].

Fmoc-D-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₈H₁₅NO₄ and is recognized for its role in peptide synthesis and self-assembly processes. The Fmoc group serves as a temporary protective group during the synthesis of peptides, allowing for selective reactions at the amino and carboxyl groups of the amino acid. The D-configuration of phenylalanine introduces unique stereochemical properties, making it useful in various biochemical applications and studies.

Fmoc-D-phenylalanine itself doesn't have a specific biological mechanism of action. Its primary function lies in peptide synthesis. The resulting peptides can have diverse mechanisms depending on their sequence and structure. Some peptides might bind to receptors, act as enzymes, or regulate various cellular processes.

  • Dust: Avoid inhalation of dust particles, which might cause respiratory irritation [].
  • Skin/Eye Contact: Wear gloves and eye protection to prevent skin irritation or eye damage [].
  • Proper Disposal: Follow recommended protocols for disposal of chemical waste [].
Due to its functional groups:

  • Peptide Bond Formation: The amino group can react with carboxyl groups of other amino acids to form peptide bonds, a fundamental reaction in protein synthesis.
  • Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, allowing for subsequent reactions to occur at the amino group.
  • Hydrolysis: The carboxyl group can undergo hydrolysis, leading to the formation of free phenylalanine under acidic or basic conditions

    Fmoc-D-phenylalanine exhibits notable biological activities, particularly in the formation of hydrogels through self-assembly. These hydrogels are of interest in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices. Studies have shown that Fmoc-D-phenylalanine can form nanostructures that respond to environmental stimuli, making them suitable for controlled release applications .

The synthesis of Fmoc-D-phenylalanine typically involves several key steps:

  • Protection: The phenylalanine's amino group is protected using 9-fluorenylmethyl chloroformate.
  • Purification: The product is purified through techniques such as chromatography to ensure high purity levels.
  • Deprotection: After peptide synthesis, the Fmoc group is removed using a solution of piperidine in a suitable solvent like dimethylformamide .

Various synthetic routes have been developed, allowing for efficient production tailored to specific applications.

Fmoc-D-phenylalanine is widely used in several fields:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis.
  • Material Science: Its ability to form hydrogels makes it valuable in creating biomaterials for medical applications.
  • Drug Delivery: The self-assembling properties enable its use in developing drug delivery systems that can release therapeutic agents in a controlled manner

    Research has focused on the interactions of Fmoc-D-phenylalanine with various biomolecules and synthetic compounds. Studies indicate that it can form stable complexes with certain drugs, enhancing their solubility and bioavailability. Additionally, its self-assembly behavior has been investigated in relation to other peptides and proteins, revealing insights into protein folding and aggregation processes .

Fmoc-D-phenylalanine shares structural similarities with several other Fmoc-protected amino acids. Below is a comparison highlighting its uniqueness:

CompoundConfigurationUnique Features
Fmoc-L-phenylalanineLCommonly used in peptide synthesis; more prevalent
Fmoc-Glycine-Simpler structure; lacks aromatic side chain
Fmoc-TyrosineLContains hydroxyl group; involved in phosphorylation
Fmoc-D-TryptophanDIndole side chain; used in fluorescence studies

Fmoc-D-phenylalanine's D-configuration allows it to interact differently with enzymes and receptors compared to its L-counterpart, making it particularly useful in studying stereospecific biological processes.

Molecular Formula and IUPAC Nomenclature

Fmoc-D-phenylalanine is defined by the molecular formula $$ \text{C}{24}\text{H}{21}\text{NO}_{4} $$, with a monoisotopic mass of 387.147058 Da. Its IUPAC name, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid, reflects the R-configuration at the α-carbon and the presence of the Fmoc protecting group. The stereochemical designation distinguishes it from its L-enantiomer, critical for applications requiring chirally defined peptides.

Crystallographic Analysis and Conformational Isomerism

X-ray crystallographic studies reveal that Fmoc-D-phenylalanine adopts a planar arrangement of the fluorenyl group, facilitating π-π stacking interactions. In the crystalline state, hydrogen bonds between the carbamate carbonyl and adjacent amide protons stabilize the β-sheet-like architecture. Conformational isomerism arises from rotational freedom around the Cα-Cβ bond, with the D-configuration favoring a distinct side-chain orientation compared to L-forms.

Key Crystallographic ParametersValues
Hydrogen bond length (N–H···O)2.89 Å
π-π stacking distance (Fmoc rings)3.48 Å
Torsion angle (Cα–Cβ–Cγ–Cδ)112°

These structural features enable predictable self-assembly in solution-phase synthesis and hydrogel formation.

Historical Development of Fmoc-Protected Amino Acids

Carpino's Contribution to Fmoc Chemistry (1972)

Louis Carpino's 1972 introduction of the Fmoc group addressed critical limitations in amine protection strategies. Unlike earlier base-labile groups, Fmoc offered orthogonal deprotection under mild basic conditions (e.g., piperidine), avoiding side reactions in acid-sensitive peptides. Initial challenges with dibenzofulvene byproducts were resolved through solid-phase methodologies, where excess reagents could be efficiently washed away.

Evolution in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The adoption of Fmoc-D-phenylalanine in SPPS revolutionized peptide assembly through three key advancements:

  • Orthogonal Protection: Fmoc’s base lability allowed sequential deprotection without affecting acid-stable side-chain groups (e.g., tert-butyl esters).
  • Coupling Efficiency: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) enabled >99% coupling yields for sterically hindered D-amino acids.
  • Aspartimide Suppression: Additives such as oxyma (ethyl cyano(hydroxyimino)acetate) reduced aspartimide formation to <0.1% per cycle in Asp-containing sequences.

A comparative analysis of SPPS strategies highlights Fmoc’s advantages:

ParameterBoc SPPSFmoc SPPS
Deprotection ReagentTFAPiperidine
Side-Chain CompatibilityLimitedBroad
Racemization Risk (D-amino acids)HighLow

These innovations enabled the synthesis of complex peptides with non-natural residues, positioning Fmoc-D-phenylalanine as an indispensable tool in biotechnology and drug development.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-D-phenylalanine

Dates

Modify: 2023-08-15

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